molecular formula C12H9N5O3S B14260803 2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile CAS No. 363618-25-1

2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile

Cat. No.: B14260803
CAS No.: 363618-25-1
M. Wt: 303.30 g/mol
InChI Key: XLHGUIIUHRWCCR-UHFFFAOYSA-N
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Description

2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and methoxy groups, a sulfanyl linkage, and a nitrobenzonitrile moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and methoxy groups. The sulfanyl linkage is then formed, and finally, the nitrobenzonitrile moiety is attached. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for scalability. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used, and reactions are typically conducted under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

363618-25-1

Molecular Formula

C12H9N5O3S

Molecular Weight

303.30 g/mol

IUPAC Name

2-(5-amino-6-methoxypyrimidin-4-yl)sulfanyl-5-nitrobenzonitrile

InChI

InChI=1S/C12H9N5O3S/c1-20-11-10(14)12(16-6-15-11)21-9-3-2-8(17(18)19)4-7(9)5-13/h2-4,6H,14H2,1H3

InChI Key

XLHGUIIUHRWCCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N

Origin of Product

United States

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